1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-N-[(1'-methyl-1,4'-bipiperidin-4-yl)methyl]-N-(4-pyridinylmethyl)methanamine -

1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-N-[(1'-methyl-1,4'-bipiperidin-4-yl)methyl]-N-(4-pyridinylmethyl)methanamine

Catalog Number: EVT-5079574
CAS Number:
Molecular Formula: C25H40N6
Molecular Weight: 424.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Applications

1. Medicinal Chemistry: This field focuses on designing, synthesizing, and developing new pharmaceutical agents. Many of the provided papers showcase the application of medicinal chemistry principles in optimizing chemical structures to enhance their biological activity and improve their drug-like properties. For instance, the development of Acrizanib [], a VEGFR-2 inhibitor, specifically designed for topical ocular delivery, exemplifies the application of medicinal chemistry in drug discovery.

2. Organic Synthesis: This field involves creating organic molecules through chemical reactions. The provided papers describe various synthetic routes for preparing pyrazole derivatives. For example, the synthesis of a series of 1-(Phenylsulfonyl)-1H-Pyrazol−4-yl-Methylaniline derivatives [] is discussed, highlighting the application of organic synthesis in creating new molecules for biological evaluation.

3. Crystallography: This field deals with the arrangement of atoms in crystalline solids. Several papers utilize X-ray crystallography to determine the three-dimensional structures of synthesized compounds. Understanding the crystal structure can provide valuable information regarding molecular interactions and contribute to the development of more potent and selective drug candidates. For instance, the discovery of MK-8033 [], a specific c-Met/Ron dual kinase inhibitor, involved X-ray crystallographic studies to understand its binding mode and selectivity.

4. Structure-Activity Relationship (SAR): This field investigates the relationship between the chemical structure of a molecule and its biological activity. By modifying specific functional groups and analyzing the resulting changes in activity, researchers can optimize lead compounds for desired properties. For example, the development of PF-06747775 [], a high-affinity irreversible inhibitor targeting oncogenic EGFR mutants, involved extensive SAR studies to achieve potency and selectivity.

6. Antiviral Activity: This area of research focuses on identifying and developing agents that can inhibit viral replication. Several papers within the provided set discuss the antiviral activity of pyrazole derivatives against various viruses, including YFV, RSV, and BVDV [].

7. Anticancer Activity: This field aims to identify and develop agents that can kill or inhibit the growth of cancer cells. Some papers showcased the anticancer potential of certain pyrazole derivatives. For instance, the discovery of CPI-1205 [], a potent and selective inhibitor of histone methyltransferase EZH2, highlights the potential of such compounds as anticancer agents.

8. Enzyme Inhibition: This research area focuses on understanding and modulating enzyme activity. Several papers investigate the inhibitory effects of synthesized compounds on specific enzymes. The identification of a novel GlyT1 inhibitor [] exemplifies the importance of enzyme inhibition studies in drug development.

9. Glycine Transporter 1 (GlyT1) Inhibition: GlyT1 is a protein responsible for regulating glycine levels in the brain. The development of selective GlyT1 inhibitors, such as the compound described in [], is a promising strategy for treating neurological disorders like schizophrenia.

10. Heat Shock Protein 90 (HSP90) Inhibition: HSP90 is a chaperone protein involved in the stabilization and folding of various client proteins, including those involved in cancer cell growth and survival. Targeting HSP90 with selective inhibitors like TAS-116 [] represents a potential therapeutic strategy for cancer treatment.

11. Vascular Endothelial Growth Factor Receptor (VEGFR) Inhibition: VEGFRs are key regulators of angiogenesis, the formation of new blood vessels. Inhibiting VEGFRs, as seen with Acrizanib [], has significant therapeutic potential for treating conditions characterized by abnormal blood vessel growth, such as cancer and age-related macular degeneration.

12. Janus Kinase (JAK) Inhibition: JAKs are a family of tyrosine kinases involved in cytokine signaling. Aberrant JAK/STAT signaling is implicated in various inflammatory and autoimmune diseases. The development of selective JAK1 inhibitors like AZD4205 [] holds promise for treating such diseases.

1. 2-Chloro-N-{(S)-phenyl[(2S)-piperidin-2-yl]methyl}-3-(trifluoromethyl)benzamide (SSR504734) []

Compound Description: This compound serves as a starting point in the development of novel Glycine Transporter 1 (GlyT1) inhibitors. [] Researchers aimed to enhance the inhibitory activity of this molecule by introducing heteroaromatic rings. []

Relevance: This compound shares a similar core structure with 1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-N-[(1'-methyl-1,4'-bipiperidin-4-yl)methyl]-N-(4-pyridinylmethyl)methanamine, particularly the presence of a substituted piperidine ring linked to a central amide moiety. The research highlights the exploration of diverse chemical modifications around this core structure to improve GlyT1 inhibitory activity. []

2. 3-Chloro-N-{(S)-[3-(1-ethyl-1H-pyrazol-4-yl)phenyl][(2S)-piperidin-2-yl]methyl}-4-(trifluoromethyl)pyridine-2-carboxamide (TP0439150) [, ]

Compound Description: This compound represents a potent and orally available GlyT1 inhibitor developed through the introduction of heteroaromatic rings to the core structure of 2-chloro-N-{(S)-phenyl[(2S)-piperidin-2-yl]methyl}-3-(trifluoromethyl)benzamide. [] It exhibits an IC50 value of 1.8 nM against GlyT1, good plasma exposure, and sufficient blood-brain barrier penetration in rats. []

Relevance: This compound shares a significant structural resemblance to 1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-N-[(1'-methyl-1,4'-bipiperidin-4-yl)methyl]-N-(4-pyridinylmethyl)methanamine, featuring a 1-ethyl-1H-pyrazol-4-yl group linked to a central amide connected to a substituted piperidine ring. The success of this compound prompted the search for structurally diverse backup compounds with improved drug-like properties. [, ]

3. 1-Methyl-N-(propan-2-yl)-N-({2-[4-(trifluoromethoxy)phenyl]pyridin-4-yl}methyl)-1H-imidazole-4-carboxamide []

Compound Description: Identified as a structurally diverse backup compound to 3-chloro-N-{(S)-[3-(1-ethyl-1H-pyrazol-4-yl)phenyl][(2S)-piperidin-2-yl]methyl}-4-(trifluoromethyl)pyridine-2-carboxamide, this compound exhibits potent GlyT1 inhibitory activity, favorable pharmacokinetic properties, and increased cerebrospinal fluid glycine concentration in rats. []

Relevance: Although structurally distinct from 1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-N-[(1'-methyl-1,4'-bipiperidin-4-yl)methyl]-N-(4-pyridinylmethyl)methanamine, this compound highlights the exploration of alternative chemical scaffolds for potent and drug-like GlyT1 inhibition, suggesting a broader structure-activity relationship for this target. []

Properties

Product Name

1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-N-[(1'-methyl-1,4'-bipiperidin-4-yl)methyl]-N-(4-pyridinylmethyl)methanamine

IUPAC Name

N-[(1-ethyl-3-methylpyrazol-4-yl)methyl]-1-[1-(1-methylpiperidin-4-yl)piperidin-4-yl]-N-(pyridin-4-ylmethyl)methanamine

Molecular Formula

C25H40N6

Molecular Weight

424.6 g/mol

InChI

InChI=1S/C25H40N6/c1-4-31-20-24(21(2)27-31)19-29(17-22-5-11-26-12-6-22)18-23-7-15-30(16-8-23)25-9-13-28(3)14-10-25/h5-6,11-12,20,23,25H,4,7-10,13-19H2,1-3H3

InChI Key

FTGAAAJDSGAANJ-UHFFFAOYSA-N

SMILES

CCN1C=C(C(=N1)C)CN(CC2CCN(CC2)C3CCN(CC3)C)CC4=CC=NC=C4

Canonical SMILES

CCN1C=C(C(=N1)C)CN(CC2CCN(CC2)C3CCN(CC3)C)CC4=CC=NC=C4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.